3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
The compound 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a fused bicyclic aromatic core. Key structural features include:
- Substituents:
- 7-Methyl Group: Enhances lipophilicity and may influence steric interactions.
- 4-Amine Group: Linked to a 2,5-dimethoxyphenyl moiety, which is common in bioactive molecules targeting aminergic receptors (e.g., serotonin or dopamine receptors) .
- 3-Azepane-1-carbonyl Group: A seven-membered lactam-derived substituent that introduces conformational flexibility and hydrogen-bonding capacity.
This compound’s design likely aims to balance solubility (via polar groups) and membrane permeability (via aromatic and alkyl substituents).
Properties
IUPAC Name |
azepan-1-yl-[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-14-17(30-2)9-11-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPESNHSKWNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)OC)OC)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule with potential biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure features a naphthyridine core, which is known for its diverse biological properties. The compound is synthesized through multi-step organic reactions involving the naphthyridine scaffold, azepan-1-carbonyl group, and dimethoxyphenyl moiety .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, potentially influencing pathways associated with various diseases. The exact mechanism remains to be fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.
Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Research has demonstrated that naphthyridine derivatives possess antimicrobial activity. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Neuroprotective Effects
Some studies suggest that compounds within the naphthyridine family may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 2-Azabicyclo[2.2.2]octane derivatives | Antimicrobial | |
| 4-Methyl-1,8-naphthyridine derivatives | Neuroprotective |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various naphthyridine derivatives against human cancer cell lines. The results indicated that the presence of specific substituents on the naphthyridine core significantly enhanced cytotoxicity and apoptosis induction in cancer cells.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the naphthyridine structure resulted in increased antibacterial activity, suggesting potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,8-Naphthyridine vs. Benzothiazole Derivatives
- Target Compound : The 1,8-naphthyridine core is planar and electron-deficient, favoring interactions with enzymes or receptors requiring aromatic stacking .
- Benzothiazole Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () feature a benzothiazole core. Benzothiazoles are more rigid and less polar, often used in kinase inhibitors or antimicrobial agents .
Key Difference : The 1,8-naphthyridine’s dual nitrogen atoms may enhance binding to metalloenzymes (e.g., PARP or kinase targets) compared to benzothiazoles, which are better suited for hydrophobic pockets.
1,8-Naphthyridine vs. 1,6-Naphthyridine Isomers
- 1,6-Naphthyridine Analog: 3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine () has a shifted nitrogen position, altering electronic distribution. The fluorine atom in this compound may improve metabolic stability compared to the target’s methyl group .
Substituent Effects
2,5-Dimethoxyphenyl Group
- Target Compound : The 2,5-dimethoxyphenyl group is linked to the 4-amine, a motif shared with N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (). Methoxy groups enhance solubility and may engage in hydrogen bonding .
Azepane vs. Trifluoromethyl Groups
- Azepane-1-carbonyl : Introduces a bulky, flexible substituent that may improve selectivity by avoiding off-target interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, and what experimental conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amination : Use of Pd/C catalysis under hydrogenation conditions to introduce amine groups to the naphthyridine core .
- Carbonyl coupling : Reaction of azepane with activated carbonyl intermediates under anhydrous conditions (e.g., THF, 0–5°C) to ensure stability .
- Functionalization : Methoxy group introduction via nucleophilic substitution on the phenyl ring using dimethyl sulfate or methoxide reagents .
- Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography. Final purity ≥95% is achievable with recrystallization in ethanol/water mixtures .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Key techniques :
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to determine compatibility with biological assays .
- Thermal analysis : DSC/TGA to assess melting points and decomposition thresholds (e.g., mp ~280°C for analogous naphthyridines) .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how can researchers validate its mechanism of action?
- Target hypotheses :
- Kinase inhibition : Potential interaction with Bruton’s tyrosine kinase (BTK) due to structural similarity to naphthyridine-based kinase inhibitors .
- DNA intercalation : Possible planar naphthyridine core interaction with DNA, tested via ethidium bromide displacement assays .
- Validation methods :
- In vitro kinase assays : Measure IC₅₀ values using recombinant BTK and ATP-competitive ELISA .
- Cellular assays : Evaluate antiproliferative effects in B-cell lymphoma lines (e.g., Ramos cells) with Western blotting for phosphorylated BTK substrates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay conditions : Variability in ATP concentrations or buffer pH affecting kinase inhibition readouts .
- Compound stability : Degradation in DMSO stock solutions over time; validate via fresh HPLC analysis before assays .
- Resolution strategy :
- Standardize protocols : Use harmonized assay conditions (e.g., 10 µM ATP, pH 7.4) and include positive controls (e.g., Ibrutinib for BTK) .
- Dose-response curves : Perform triplicate experiments with nonlinear regression to calculate robust IC₅₀ values .
Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?
- Computational :
- Molecular docking : Use AutoDock Vina to model interactions with BTK’s ATP-binding pocket (PDB: 5P9J) .
- QSAR modeling : Train models on naphthyridine derivatives with known IC₅₀ data to predict substituent effects .
- Experimental :
- Analog synthesis : Modify the azepane carbonyl or methoxy groups and compare activity .
- Crystallography : Co-crystallize the compound with BTK to resolve binding modes (if feasible) .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar naphthyridines in terms of reactivity and bioactivity?
- Reactivity :
- The azepane carbonyl group enhances electrophilicity at the naphthyridine C-3 position compared to piperidine analogs, enabling nucleophilic substitutions .
- Bioactivity :
| Compound | Key Structural Feature | Reported Activity |
|---|---|---|
| Target compound | Azepane-1-carbonyl, 2,5-dimethoxyphenyl | Hypothesized BTK inhibition |
| N-(4-Bromophenyl) analog | Bromophenyl substituent | Antibacterial (MIC: 8 µg/mL vs. S. aureus) |
| Piperidine-carbonyl analog | Piperidine ring | Lower kinase selectivity due to reduced steric bulk |
Q. What experimental designs are optimal for assessing environmental stability and biodegradation of this compound?
- Design :
- OECD 301D test : Aerobic biodegradation in activated sludge, monitoring via LC-MS/MS over 28 days .
- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) to identify degradation products .
- Analysis :
- QSAR predictions : Estimate half-lives using EPI Suite software .
- Ecotoxicity screening : Daphnia magna acute toxicity testing (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
